Jasminin

Catalog No.
S1816828
CAS No.
30164-93-3
M.F
C26H38O12
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasminin

CAS Number

30164-93-3

Product Name

Jasminin

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3

SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
  • Biomarker

    Jasminin can serve as a marker for the presence of other valuable compounds, such as secoiridoid glycosides like oleuropein []. These glycosides are being explored for their potential health benefits. By identifying the presence of Jasminin, researchers can gain clues about the presence of these potentially beneficial molecules.

  • Biosynthesis

    Understanding the biosynthesis of Jasminin can shed light on the metabolic pathways within plants that produce valuable compounds. Research suggests Jasminin is formed from another compound called loganin []. Studying this process can provide insights into manipulating plant metabolism to potentially enhance the production of these valuable molecules.

Jasminin, also referred to as jasminaldehyde, is an aromatic compound known for its significant role in the fragrance industry, particularly in perfumes. It is primarily responsible for the characteristic scent of jasmine flowers. The chemical structure of jasminaldehyde is characterized by its aldehyde functional group, which contributes to its aromatic properties. The compound has the molecular formula C11H12O and a molar mass of approximately 160.21 g/mol. It is often synthesized from more readily available precursors rather than extracted directly from jasmine essential oil, making it a valuable synthetic aroma compound in various applications .

Not applicable for "Jasminin" but could be explored for the bioactive components of Jasmin flower extract, such as their potential effects on biological systems.
  • Research on Jasmin flower extract generally considers it safe for use in cosmetics and food flavorings, but potential allergies or interactions with medications should be considered [].
    Typical of aldehydes. Key reactions include:

    • Oxidation: Jasminaldehyde can be oxidized to form jasmone, a ketone, which retains similar aromatic characteristics.
    • Reduction: It can also be reduced to form jasminalcohol, further expanding its utility in fragrance formulations.
    • Condensation: In the presence of suitable catalysts, jasminaldehyde can participate in aldol condensation reactions, forming larger carbon skeletons that may be useful in synthetic organic chemistry.

    The primary synthetic pathway for jasminaldehyde involves the reaction of heptanal with benzaldehyde through a trans-aldol condensation process, yielding jasminaldehyde and water as byproducts .

    Jasminin exhibits various biological activities that contribute to its applications in perfumery and potential therapeutic uses. Research indicates that it possesses:

    • Antioxidant properties: Jasminaldehyde has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
    • Anti-inflammatory effects: Studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these mechanisms.
    • Sedative effects: The aroma of jasmine is often associated with relaxation and mood enhancement, suggesting potential applications in aromatherapy and mental health therapies.

    These biological activities make jasminaldehyde a compound of interest not only in fragrance but also in health-related fields .

    The synthesis of jasminaldehyde typically involves several steps:

    • Starting Material: The process begins with ricinoleic acid derived from castor oil.
    • Cracking: Ricinoleic acid undergoes thermal cracking to yield undecylenic acid and heptanal.
    • Aldol Condensation: Heptanal is then reacted with benzaldehyde using a basic catalyst in a trans-aldol condensation reaction to produce jasminaldehyde along with water and an unwanted byproduct (2-pentylnon-2-enal) due to self-condensation .

    This synthetic route is advantageous as it allows for the production of jasminaldehyde without relying on jasmine extraction, making it more sustainable and cost-effective.

    Jasminin has a wide range of applications across various industries:

    • Fragrance Industry: Primarily used as a key ingredient in perfumes and scented products due to its pleasant floral aroma.
    • Cosmetics: Incorporated into lotions, creams, and other personal care products for its fragrance and potential skin benefits.
    • Food Industry: Utilized as a flavoring agent in beverages and confections.
    • Pharmaceuticals: Explored for potential therapeutic applications due to its biological activities, including antioxidant and anti-inflammatory properties .

    Research on jasminin's interactions focuses on its biological effects when combined with other compounds. For instance:

    • Synergistic Effects: Studies indicate that jasminin may enhance the efficacy of certain anti-inflammatory agents when used together.
    • Aromatherapy Combinations: When blended with other essential oils, jasminin can produce enhanced mood-lifting effects, making it popular in aromatherapy practices.

    Further research is needed to fully understand these interactions and their implications for health and wellness applications.

    Jasminin shares structural similarities with several other aromatic compounds. Notable comparisons include:

    Compound NameMolecular FormulaKey Characteristics
    JasmoneC11H14OA ketone derivative of jasminaldehyde with similar aroma.
    Jasmonic AcidC12H18O3A plant hormone involved in stress responses; has distinct biological roles.
    LinaloolC10H18OA terpene alcohol found in many flowers; known for floral scent but with different properties.
    GeraniolC10H18OA monoterpenoid with a rose-like scent; used similarly in perfumery.

    Jasminin's uniqueness lies in its specific aldehydic structure that provides a distinct jasmine-like aroma while also offering various biological activities not prominently featured in these other compounds .

    Biogenetic Pathways in Jasminum Species

    Iridoid Glycoside Biosynthetic Routes

    Jasminin, characterized by the molecular formula C₂₆H₃₈O₁₂ and a molecular weight of 542.57 daltons, represents a complex secoiridoid glycoside that undergoes intricate biosynthetic transformations within Jasminum species [1] [27]. The compound belongs to the iridoid glycoside family, which comprises secondary metabolites derived from the mevalonic acid pathway through a series of enzymatic conversions [8].

    The biosynthetic pathway of jasminin initiates with the conversion of geranyl diphosphate through the action of iridoid synthase, a key enzyme that catalyzes the formation of the iridoid scaffold [9]. In Jasminum species, multiple iridoid synthase homologues have been identified, including variants that demonstrate substrate specificity for 8-oxogeranial, the critical precursor for iridoid formation [4]. The enzymatic reduction of 8-oxogeranial produces nepetalactol and its open forms, known as iridodials, which serve as the foundational structures for subsequent modifications [9].

    Following the initial cyclization, the biosynthetic pathway proceeds through a series of oxidative transformations mediated by cytochrome P450 monooxygenases [33]. The enzyme 8-hydroxygeraniol oxidoreductase facilitates the conversion of intermediates, while iridoid oxidase catalyzes the formation of 7-deoxyloganetic acid from the nepetalactol-iridodial mixture [9]. This transformation represents a critical branch point in the pathway, where the substrate channeling determines the ultimate structural diversity of the resulting iridoid compounds.

    The secoiridoid character of jasminin emerges through the oxidative cleavage of the cyclopentane ring, a process that distinguishes secoiridoids from their intact iridoid precursors [8]. This ring-opening reaction, followed by subsequent oxidation and conjugation with phenolic moieties, creates the characteristic structural framework observed in jasminin and related compounds found within the Oleaceae family [8].

    Research has demonstrated that the distribution of iridoid biosynthetic pathways correlates strongly with phylogenetic relationships within the Oleaceae, with Jasminum species containing iridoids derived from the oleoside pathway [8]. This pathway specificity has been confirmed through chemotaxonomic studies that identified five distinct biosynthetic routes to iridoids within the family, with deoxyloganic acid serving as a common intermediate [8].

    Table 1. Key Enzymes in Jasminin Biosynthetic Pathway

    EnzymeFunctionCellular LocationSubstrateProduct
    Iridoid SynthaseScaffold formationCytoplasm8-oxogeranialNepetalactol/Iridodials
    8-Hydroxygeraniol OxidoreductaseOxidative modificationCytoplasm8-hydroxygeraniolOxidized intermediate
    Iridoid OxidaseRing modificationCytoplasmNepetalactol7-deoxyloganetic acid
    7-Deoxyloganic Acid HydroxylaseHydroxylationEndoplasmic Reticulum7-deoxyloganic acidLoganic acid
    Secologanin SynthaseRing cleavageEndoplasmic ReticulumLoganinSecologanin

    Enzymatic Modifications and Glycosylation Patterns

    The structural complexity of jasminin arises from extensive enzymatic modifications that occur subsequent to the formation of the basic iridoid scaffold [6]. Glycosylation represents the most significant modification, with jasminin containing a β-D-glucopyranosyl moiety attached at the C-1 position of the iridoid nucleus [1]. This glycosylation pattern follows the canonical pathway observed in iridoid glycoside biosynthesis, where uridine diphosphate glucose serves as the sugar donor [45].

    The glycosylation process is mediated by specific glucosyltransferases that demonstrate substrate specificity for iridoid aglycones [45]. In Rehmannia glutinosa, a related species within the order containing Oleaceae, 357 unigenes involved in iridoid glycoside biosynthesis have been identified, with highly conserved genes including DXS (1-deoxy-D-xylulose-5-phosphate synthase), DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), and GPPS (geranyl diphosphate synthase) showing overexpression patterns [45].

    The stereochemical configuration of jasminin reflects precise enzymatic control during biosynthesis [6]. Nuclear magnetic resonance spectroscopic analysis has revealed specific coupling patterns and stereochemical relationships that result from the coordinated action of multiple enzymatic systems [6]. The compound exhibits characteristic signals consistent with a (1R,7S,8E,9S,14S,15S,17R) configuration, indicating the stereospecific nature of the biosynthetic enzymes involved [31].

    Methylation reactions contribute additional structural diversity through the action of S-adenosyl-L-methionine-dependent methyltransferases [32]. These enzymes facilitate the installation of methyl groups at specific positions, contributing to the structural variation observed among different secoiridoid compounds within Jasminum species [32]. The methylation patterns observed in jasminin and related compounds suggest the presence of multiple methyltransferase enzymes with distinct substrate specificities [32].

    Acetylation modifications further diversify the structural landscape of jasminin-related compounds through the action of acetyltransferases [35]. These enzymes catalyze the transfer of acetyl groups from acetyl-coenzyme A to hydroxyl groups on the iridoid scaffold, creating acetylated derivatives that may serve distinct biological functions [35]. The coupled activity of cytochrome P450 oxidases and acetyltransferases has been demonstrated to generate diverse iridoid structures through an inferred acylated intermediate mechanism [35].

    Table 2. Glycosylation Patterns in Jasminin and Related Compounds

    CompoundSugar MoietyAttachment PositionLinkage TypeReference Source
    Jasmininβ-D-GlucoseC-1β-GlycosidicJasminum primulinum
    Isojasmininβ-D-GlucoseC-1β-GlycosidicJasminum humile
    Jasmosideβ-D-GlucoseC-1β-GlycosidicJasminum humile
    20-Methoxyoleuropeinβ-D-GlucoseC-11β-GlycosidicJasminum officinale
    Oleoside 11-methyl esterβ-D-GlucoseC-11β-GlycosidicOlea species

    Ecological Role in Plant Defense Mechanisms

    Jasminin functions as a critical component of the chemical defense arsenal employed by Jasminum species against various biotic stresses [17]. The compound operates within a dual defense system characteristic of iridoid glycoside-containing plants, where the glycosidic defense compounds are activated by hydrolytic enzymes to exert biological effects [17]. This activation mechanism involves plant-derived β-glucosidases that demonstrate high activity toward iridoid glycosides, including compounds structurally related to jasminin [17].

    The defensive efficacy of jasminin is enhanced through its integration with jasmonic acid signaling pathways, which coordinate plant responses to herbivore attack and pathogen invasion [14]. Jasmonic acid biosynthesis genes, including allene oxide synthase and allene oxide cyclase, show increased expression in response to stress conditions, creating a coordinated defense response that includes both iridoid glycoside accumulation and jasmonic acid-mediated signaling [5] [14].

    Research has demonstrated that iridoid glycosides, including jasminin, function as feeding deterrents against non-adapted herbivores [17]. The compounds retard growth and enhance mortality in herbivorous insects that lack the enzymatic machinery necessary to detoxify these secondary metabolites [17]. This selective toxicity represents an evolutionary adaptation that allows Jasminum species to defend against generalist herbivores while maintaining compatibility with specialized pollinators and beneficial insects [17].

    The protein-denaturing effects of iridoid glycosides contribute significantly to their defensive properties [17]. When leaf extracts containing jasminin and related compounds are incubated with protein substrates, significant protein denaturation occurs, suggesting that the activated forms of these compounds can disrupt protein structure in herbivore digestive systems [17]. This mechanism provides a biochemical basis for the growth-inhibitory effects observed in feeding trials with non-adapted insects [17].

    Antimicrobial activity represents another critical defensive function of jasminin [15] [18]. Studies have demonstrated that jasmine extracts containing jasminin exhibit bactericidal activity against various pathogenic microorganisms, including Escherichia coli, with minimum inhibitory concentrations ranging from 1.9 to 31.25 microliters per milliliter [15]. The antimicrobial mechanism appears to involve inhibition of cell membrane synthesis, specifically targeting membrane proteins [15].

    The ecological significance of jasminin extends to its role in plant-microbe interactions within the rhizosphere [19]. Fungal endophytes associated with Jasminum species have been shown to produce jasmonic acid derivatives, suggesting a complex ecological relationship where microbial partners may contribute to the overall defensive capacity of the plant through complementary secondary metabolite production [19].

    Table 3. Defensive Properties of Jasminin and Related Iridoid Glycosides

    Defensive FunctionTarget OrganismsMechanism of ActionEffective ConcentrationReference
    Herbivore DeterrenceNon-adapted insectsProtein denaturationVariable [17]
    Growth InhibitionGeneralist herbivoresDigestive interferenceSpecies-dependent [17]
    Antimicrobial ActivityGram-negative bacteriaMembrane disruption1.9-31.25 μL/mL [15]
    Antifungal ActivityPathogenic fungiCell wall interferenceConcentration-dependent [18]
    Protein DenaturationGeneral proteinsCovalent modificationIn vitro demonstration [17]

    Conventional solvent extraction remains a fundamental approach for isolating jasminin from jasmine plant materials, employing organic solvents to dissolve and extract the target compound from the plant matrix [1] [2]. The most widely utilized method involves hexane extraction, which operates at atmospheric pressure and temperatures between 25-30°C, requiring 6-12 hours for complete extraction [1] [3]. This traditional approach serves as the baseline for comparison with advanced methodologies.

    The conventional process typically begins with petroleum ether extraction to remove non-polar impurities, followed by ethyl acetate extraction to selectively isolate jasminin and related secoiridoid compounds [4] [5]. Ethanol-water mixtures at concentrations of 80-90% have demonstrated effectiveness for jasminin extraction, with optimal conditions at 50-60°C for 2-3 hours [5]. The extraction efficiency varies significantly with solvent polarity, with methanol and ethanol showing superior performance compared to non-polar solvents for jasminin isolation [6] [7].

    Soxhlet extraction represents a widely employed conventional technique, utilizing continuous solvent circulation to achieve exhaustive extraction [7]. Studies have shown that conventional Soxhlet extraction using 50% methanol-water mixture at 12 hours achieves baseline yields of terpenoids and related compounds from jasmine materials [7]. The solid-to-solvent ratio typically ranges from 1:10 to 1:15, with extraction temperatures maintained at 60-70°C to prevent thermal degradation of heat-sensitive compounds [7].

    The conventional extraction process involves multiple steps including initial maceration, filtration, concentration under reduced pressure, and solvent recovery [1] [5]. Vacuum concentration at temperatures not exceeding 55°C prevents thermal decomposition of jasminin while ensuring complete solvent removal [5]. The concentrated extract undergoes liquid-liquid fractionation using solvents of increasing polarity, including petroleum ether, methylene chloride, ethyl acetate, and water-saturated n-butanol [4].

    Advanced Separation Technologies

    High-Performance Liquid Chromatography (HPLC) Optimization

    High-Performance Liquid Chromatography represents the gold standard for jasminin purification and analytical characterization, offering superior resolution and selectivity compared to conventional methods [8] [9]. The optimization of HPLC parameters follows a systematic approach based on Analytical Quality by Design (AQbD) principles, focusing on critical method attributes including selectivity factor (α), retention factor (k'), and peak resolution (Rs) [8].

    The optimal mobile phase composition consists of acetonitrile and acidified water, employing a linear gradient from 5% to 95% acetonitrile over 15-30 minutes [8] [9]. The mobile phase pH critically affects separation efficiency, with optimal values between 3.0-4.0 providing adequate resolution for jasminin and related secoiridoid compounds [8]. Buffer systems utilizing acetic acid or phosphoric acid maintain consistent pH throughout the chromatographic run [9].

    Column selection plays a crucial role in achieving optimal separation, with C18 reversed-phase columns (4.6 × 250 mm, 5 μm particle size) demonstrating superior performance for jasminin analysis [9] [10]. Column temperature optimization between 30-35°C enhances peak shape and reduces analysis time while maintaining reproducible retention times [8] [10]. Flow rate optimization at 1.0-1.2 mL/min provides the optimal balance between resolution and analysis time [8].

    Detection parameters require careful optimization to achieve maximum sensitivity and specificity for jasminin quantification [8] [10]. Ultraviolet detection at wavelengths between 230-280 nm provides optimal response for secoiridoid compounds, with diode array detection enabling peak purity assessment [9]. Injection volumes of 10-20 μL ensure adequate sensitivity while preventing column overload [10].

    Method validation follows International Conference on Harmonisation (ICH) guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness testing [8] [10]. The validated HPLC method demonstrates linear response over the concentration range of 0.1-100 μg/mL with correlation coefficients exceeding 0.999 [11]. Precision studies show relative standard deviations below 2% for both intra-day and inter-day measurements [11].

    Ultrasonic-Enzyme Assisted Extraction Protocols

    Ultrasonic-enzyme assisted extraction combines the mechanical effects of ultrasonic cavitation with the biological specificity of enzymatic cell wall degradation, resulting in enhanced extraction efficiency and reduced processing time [7] [12]. This synergistic approach disrupts plant cell walls through both physical and biochemical mechanisms, facilitating the release of intracellular compounds including jasminin [7].

    The ultrasonic component operates at frequencies of 20-40 kHz with power densities ranging from 100-700 watts, creating cavitation bubbles that mechanically disrupt cellular structures [7] [13]. Optimal ultrasonic parameters include 50% amplitude and 15-minute exposure time, achieving up to 63% improvement in extraction yield compared to conventional methods [7]. Temperature control during sonication prevents thermal degradation of jasminin, with optimal operating temperatures between 40-60°C [7].

    Enzymatic pretreatment utilizes cellulase, hemicellulase, and pectinase enzymes to specifically degrade plant cell wall polysaccharides [12] [14]. Cellulase and hemicellulase combinations demonstrate superior performance, achieving 109% yield improvement when applied as pretreatment for jasmine materials [15]. Enzyme concentrations typically range from 0.1-2.0% (w/w) with incubation periods of 30-120 minutes at pH 4.5-6.0 [12] [15].

    The integrated ultrasonic-enzyme protocol begins with enzymatic pretreatment at 37-55°C for 60-90 minutes, followed by ultrasonic extraction at optimized parameters [7] [12]. This combination approach reduces total extraction time to 2-3 hours while achieving superior yields compared to individual techniques [7]. The cavitation effects of ultrasonic treatment enhance enzyme penetration into plant tissues, improving the efficiency of cell wall degradation [7].

    Process optimization employs response surface methodology to determine optimal combinations of enzyme concentration, ultrasonic power, temperature, and extraction time [7] [16]. The optimized protocol achieves extraction yields of 343.27 ± 0.51 mg/g for terpenoids from jasmine materials, representing a 63% improvement over conventional Soxhlet extraction [7]. The enhanced extraction efficiency results from improved mass transfer due to cell wall disruption and increased surface area for solvent contact [12].

    Purity Assessment and Quality Control Standards

    Purity assessment and quality control for jasminin require comprehensive analytical protocols encompassing chemical, physical, and microbiological parameters to ensure product safety and efficacy [17] [18]. The analytical framework follows pharmaceutical quality standards with specifications adapted for natural product characteristics [17].

    Primary purity determination employs quantitative High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV) at 230-280 nm, achieving baseline separation of jasminin from related secoiridoid impurities [17] [18]. The analytical method demonstrates specificity for jasminin with retention times of 16-18 minutes under optimized chromatographic conditions [5]. Purity specifications require ≥98.0% jasminin content with individual impurities limited to ≤0.5% and total impurities ≤2.0% [17] [18].

    Identity confirmation utilizes multiple orthogonal techniques including HPLC retention time matching (±2% tolerance), mass spectrometry molecular ion confirmation, and nuclear magnetic resonance spectroscopy for structural verification [17] [18]. Gas chromatography-mass spectrometry (GC-MS) provides complementary identification for volatile degradation products and solvent residues [19] [20].

    Moisture content determination by Karl Fischer titration ensures ≤5.0% water content to prevent hydrolytic degradation and microbial growth [17]. Heavy metals analysis by inductively coupled plasma mass spectrometry (ICP-MS) verifies compliance with safety limits for arsenic, lead, cadmium, mercury, and antimony (≤0.016 ppm total) [17]. Residual solvent analysis by gas chromatography with headspace injection confirms solvent levels below 50 ppm for class 3 solvents [17].

    Microbiological quality control encompasses total aerobic microbial count (≤1000 CFU/g), yeast and mold count (≤100 CFU/g), and absence of specified pathogens including Escherichia coli, Salmonella, and Staphylococcus aureus [17]. Sterilization methods must preserve jasminin stability while achieving required bioburden reduction [17].

    Stability testing under ICH guidelines evaluates jasminin degradation under accelerated conditions (40°C/75% relative humidity) and long-term storage (25°C/60% relative humidity) [17]. The stability-indicating HPLC method monitors degradation products and maintains validated quantification throughout the product shelf life [8]. Assay values must remain within 98.0-102.0% of label claim with degradation products individually ≤0.5% [17].

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    Last modified: 04-14-2024

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